6-(6,7-dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(6,7-Dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline moiety, a benzothiazole ring, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6,7-dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the Benzothiazole Ring: The benzothiazole ring is typically synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the quinoline and benzothiazole moieties through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(6,7-Dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Palladium on carbon, hydrogen gas, ethanol.
Substitution: Sodium methoxide, dimethyl sulfate, methyl iodide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline and benzothiazole derivatives.
Scientific Research Applications
6-(6,7-Dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting c-Met and other tyrosine kinases involved in cancer progression.
Biological Studies: It is used in studies exploring its effects on cellular signaling pathways and its potential as an anticancer agent.
Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of quinoline and benzothiazole derivatives.
Industrial Applications: It is utilized in the development of new materials and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(6,7-dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as tyrosine kinases. The compound binds to the ATP-binding site of these kinases, inhibiting their activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide
- 6,7-Dimethoxy-4-anilinoquinolines
- 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline
Uniqueness
6-(6,7-Dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine is unique due to its combination of quinoline and benzothiazole moieties, which confer distinct chemical reactivity and biological activity. Its methoxy groups enhance its solubility and facilitate various chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C26H23N3O4S |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
6-(6,7-dimethoxyquinolin-4-yl)oxy-N-[(3-methoxyphenyl)methyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C26H23N3O4S/c1-30-17-6-4-5-16(11-17)15-28-26-29-20-8-7-18(12-25(20)34-26)33-22-9-10-27-21-14-24(32-3)23(31-2)13-19(21)22/h4-14H,15H2,1-3H3,(H,28,29) |
InChI Key |
GCPPVCWHGSQHNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NC3=C(S2)C=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.